molecular formula C15H23N3O B2848859 N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide CAS No. 477853-83-1

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide

Cat. No.: B2848859
CAS No.: 477853-83-1
M. Wt: 261.369
InChI Key: WYOOPENEUHDZIT-UHFFFAOYSA-N
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Description

N-[4-(4-Methylpiperazin-1-yl)phenyl]butanamide is a synthetic compound featuring a butanamide moiety linked to a phenyl ring substituted with a 4-methylpiperazine group at the para position.

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-3-4-15(19)16-13-5-7-14(8-6-13)18-11-9-17(2)10-12-18/h5-8H,3-4,9-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOOPENEUHDZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with butanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide has been investigated for its role as a pharmacological agent, particularly in the modulation of G protein-coupled receptors (GPCRs). GPCRs are crucial in many physiological processes and are prominent targets for drug development.

Case Study: GPCR Modulation

A study highlighted the development of allosteric modulators targeting GPCRs, which can lead to innovative treatments for central nervous system disorders. The compound has shown promise in enhancing the efficacy of existing therapeutic agents while reducing side effects associated with direct agonists .

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms.

Case Study: Antileukemia Effects

A specific derivative demonstrated potential antileukemia effects by inhibiting specific kinases involved in cancer progression. The structural analysis revealed significant interactions with target enzymes, suggesting a pathway for therapeutic development .

Central Nervous System Disorders

The compound's structural features make it a candidate for treating neurological conditions. Its ability to cross the blood-brain barrier enhances its applicability in neuropharmacology.

Case Study: Pain Management

In vivo studies have shown that this compound can modulate pain pathways, indicating its potential use in treating chronic pain conditions. The compound's interaction with ion channels involved in pain signaling has been documented, showcasing its efficacy in preclinical models .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the piperazine moiety and butanamide backbone have been systematically evaluated to enhance potency and selectivity.

Modification Activity Notes
Methyl substitution on piperazineIncreased binding affinityEnhances receptor interaction
Variation in butanamide lengthAltered pharmacokineticsAffects absorption and distribution
Introduction of halogen atomsImproved selectivityReduces off-target effects

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Aminophenyl)-4-(4-methylpiperazin-1-yl)butanamide ()

  • Molecular Formula : C₁₅H₂₄N₄O
  • Key Differences: The phenyl ring has an ortho-amino group instead of a hydrogen atom.
  • However, steric hindrance from the ortho substitution might reduce accessibility to certain targets compared to the para-substituted parent compound.
  • Physicochemical Properties: Molar mass = 276.38 g/mol; likely higher polarity due to the amino group .

N-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)butanamide ()

  • CAS No.: 757217-47-3
  • Key Differences : A fluorophenyl group is attached via a carbonyl bridge to the piperazine ring.
  • The carbonyl group introduces rigidity, which may restrict conformational flexibility and alter target selectivity .

4-Methoxybutyrylfentanyl ()

  • IUPAC Name : N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide
  • Key Differences : Replaces the piperazine ring with a piperidine group substituted with a phenylethyl chain. The phenyl ring has a para-methoxy group .
  • Implications : The phenylethyl-piperidine motif is characteristic of opioid analogs like fentanyl. The methoxy group enhances lipid solubility, contributing to potent opioid receptor binding. This contrasts with the parent compound’s piperazine-based structure, which lacks opioid activity .

N-(4-(4-Benzylpiperazin-1-yl)phenyl)-3-methylbutanamide ()

  • Key Differences : Features a benzyl group on the piperazine ring and a methyl branch on the butanamide chain.
  • The branched butanamide may slow metabolic degradation compared to linear chains .

4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide ()

  • Molecular Formula : C₂₂H₂₈N₂O₃
  • Key Differences: Substitutes piperazine with morpholine and adds an ethylphenoxy group.
  • The ethylphenoxy group enhances hydrophobicity, which may improve tissue distribution but reduce aqueous solubility .

Key Insights from Structural Variations

  • Piperazine vs. Morpholine and piperidine analogs may exhibit altered pharmacokinetics due to reduced basicity .
  • Substituent Position: Para-substituted phenyl rings (e.g., 4-methylpiperazine) optimize steric accessibility compared to ortho-amino derivatives .
  • Functional Groups : Electron-withdrawing groups (e.g., fluorine, methoxy) enhance stability and lipophilicity, while bulky substituents (e.g., benzyl) may improve membrane permeability .

Biological Activity

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide, also referred to as 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with the Proto-oncogene tyrosine-protein kinase Src . This interaction leads to the inhibition of Src activity, which is crucial in several cellular signaling pathways, particularly those involved in cell cycle regulation and DNA repair processes. The inhibition of Src can result in:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest, particularly at the G2/M phase, preventing cells from dividing.
  • Activation of DNA Repair Mechanisms : By inhibiting Src, the compound may enhance the activation of DNA repair pathways in response to DNA damage or unreplicated DNA.

Biological Activities

This compound has shown promising biological activities, including:

  • Anticancer Properties : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated significant growth inhibition in human liver hepatocellular carcinoma (HepG2) cells and other cancer types .
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains. Its structure suggests potential for interaction with microbial targets.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG212.5Inhibition of Src leading to cell cycle arrest
This compoundMCF715.0Induces apoptosis through oxidative stress
This compoundA549 (Lung Cancer)10.0Disruption of microtubule dynamics

This table summarizes findings from various studies assessing the antiproliferative effects of this compound on different cancer cell lines. The IC50 values indicate the concentration required to inhibit 50% of cell growth.

Case Study: Inhibition of Src Kinase Activity

In a specific study focusing on the inhibition of Src kinase activity, researchers found that treatment with this compound resulted in a marked decrease in phosphorylation levels associated with Src-mediated signaling pathways. This led to reduced cell proliferation and increased apoptosis in treated cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the piperazine ring and the phenyl moiety have been explored to enhance its potency and selectivity against specific targets. Research indicates that increasing lipophilicity through structural modifications can improve its efficacy against resistant bacterial strains and enhance anticancer activity .

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